Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine
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Overview
Description
{Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-yl}methanamine is a highly strained polycyclic compound It belongs to the class of trishomocubanes, which are known for their unique cage-like structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine typically involves multiple steps. One common approach starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The reaction proceeds through a Diels-Alder reaction, followed by [2+2] photocycloaddition and Huang-Minlon reduction . The overall yield of this synthesis is approximately 51.6%.
Industrial Production Methods
Industrial production methods for {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid
- Trishomocubanone
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8,11-dione
Uniqueness
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is unique due to its specific cage-like structure and the presence of a methanamine group. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and physical properties.
Biological Activity
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine, commonly referred to as a member of the trishomocubane family, exhibits a unique cage-like structure that contributes to its intriguing biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C11H15N
- CAS Number : 1031779-75-5
- Molecular Weight : 197.71 g/mol
The compound's unique polycyclic structure imparts significant stability and distinct chemical properties that are valuable in various scientific fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:
- Hydrogen Bonding : The rigid structure allows for effective hydrogen bonding with biological macromolecules.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways.
Research indicates that the compound may exhibit neuroprotective properties and influence metabolic pathways due to its structural characteristics.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of various derivatives of pentacyclo compounds on neuronal cells under oxidative stress conditions. Results indicated that certain derivatives could significantly reduce cell death and improve cell viability compared to controls . -
Antimicrobial Activity :
Research has shown that pentacyclo compounds possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis . -
Anti-inflammatory Properties :
In vitro studies demonstrated that pentacyclo compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Notable Findings |
---|---|---|---|
Pentacyclo[5.4.0]undecane | Polycyclic | Moderate antimicrobial | Effective against Gram-positive bacteria |
Pentacyclo[6.3.1]dodecane | Polycyclic | Low cytotoxicity | Limited therapeutic applications |
Trishomocubane | Polycyclic | Neuroprotective | Potential for neurodegenerative disease treatment |
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine |
InChI |
InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2 |
InChI Key |
WJJWDLWTZLFPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5CN |
Origin of Product |
United States |
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